molecular formula C₂₁H₁₈O₆ B1157121 6-Hydroxy-4-acetyl Warfarin

6-Hydroxy-4-acetyl Warfarin

Cat. No.: B1157121
M. Wt: 366.36
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4-acetyl Warfarin is a chemically modified metabolite analog of the anticoagulant drug Warfarin. Warfarin is a vitamin K antagonist that exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex (VKORC1), thereby disrupting the synthesis of active vitamin K-dependent clotting factors (II, VII, IX, and X) . The parent compound, Warfarin, is administered as a racemic mixture, and its metabolism is both stereo- and regio-selective. The primary metabolic pathway involves oxidation to various hydroxywarfarins, which are crucial for understanding the drug's clearance and activity . Specifically, the S-warfarin enantiomer, which is several times more potent than the R-enantiomer, is primarily metabolized by the cytochrome P450 enzyme CYP2C9 into 6- and 7-hydroxywarfarin . As a derivative of 6-hydroxywarfarin, this acetylated compound is offered for research applications. Its primary value lies in its use as an analytical reference standard in mass spectrometry and chromatography assays, such as HPLC and LC-MS, for the quantitative and qualitative analysis of warfarin metabolic profiles in various experimental models. Furthermore, it serves as a key intermediate in investigative studies aimed at elucidating the complex pharmacokinetics, metabolic fate, and potential drug-drug interactions of warfarin and its analogs. Researchers can utilize this compound to explore enzyme kinetics and the role of specific CYP450 isoforms in warfarin biotransformation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₁₈O₆

Molecular Weight

366.36

Synonyms

6-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-yl Acetate; 

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for 6 Hydroxy 4 Acetyl Warfarin

Design and Development of Synthetic Routes

Specific synthetic routes for 6-Hydroxy-4-acetyl Warfarin (B611796) have not been described in the reviewed literature.

There is no information available regarding stereospecific synthesis strategies for 6-Hydroxy-4-acetyl Warfarin.

The synthesis of labeled analogues of 6-Hydroxy-4-acetyl Warfarin for use as research tracers has not been documented.

Validation of Synthetic Products for Research Purity and Identity

As no synthesis of 6-Hydroxy-4-acetyl Warfarin has been reported, there are no corresponding methods for the validation of its purity and identity.

Based on a comprehensive review of scientific literature, there is no available information on the biotransformation pathways or enzymology of the specific chemical compound “6-Hydroxy-4-acetyl Warfarin.” The requested article cannot be generated as the subject of the query does not appear in the existing scientific literature retrieved through the searches.

Extensive searches were conducted for the metabolic pathways, enzymatic processes, and preclinical studies related to "6-Hydroxy-4-acetyl Warfarin." However, the search results consistently provide information on the metabolism of Warfarin and its well-documented metabolites, such as 6-hydroxywarfarin (B562544), 7-hydroxywarfarin, and 8-hydroxywarfarin (B562547). nih.govfrontiersin.orgcloudfront.netnih.govnih.govscispace.com The literature extensively details the role of Cytochrome P450 enzymes (CYPs) in the hydroxylation of the parent warfarin molecule. nih.govnih.govnih.gov For instance, the formation of 6-hydroxywarfarin from the R-enantiomer of warfarin is primarily catalyzed by CYP1A2 and CYP2C19. nih.govdrugbank.com

No studies were identified that describe a compound named "6-Hydroxy-4-acetyl Warfarin" or any metabolic pathway involving the acetylation of 6-hydroxywarfarin at the 4-position. Therefore, it is not possible to provide scientifically accurate content for the requested outline, which includes:

Biotransformation Pathways and Enzymology of 6 Hydroxy 4 Acetyl Warfarin

Preclinical In Vivo Biotransformation Investigations

As no data exists in the provided search results for this specific compound, a detailed article with research findings and data tables cannot be constructed.

Analytical Chemistry Techniques for the Quantification and Characterization of 6 Hydroxy 4 Acetyl Warfarin in Research Samples

Advanced Chromatographic-Mass Spectrometric Approaches

The accurate quantification and unambiguous identification of warfarin (B611796) metabolites in complex biological matrices necessitate the use of highly sensitive and selective analytical techniques. Advanced chromatographic methods coupled with mass spectrometry are the cornerstone for such analyses in research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of warfarin and its hydroxylated metabolites, including 6-hydroxywarfarin (B562544), in research samples like plasma. researchgate.netjournal-jps.com The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, specificity, and throughput.

Chromatographic Separation: The primary challenge in analyzing warfarin metabolites is their structural similarity. Many are isomers that differ only in the position of a single hydroxyl group. nih.gov Therefore, achieving baseline chromatographic separation is critical. Researchers have successfully employed various column chemistries and mobile phase compositions to resolve these compounds.

Columns: Reversed-phase columns, particularly C18 and phenyl-based chemistries, are commonly used. nih.govresearchgate.net For separating the enantiomers of warfarin and its metabolites, chiral columns such as the Astec® CHIROBIOTIC® V or Chiralcel OD-RH are essential. nih.govsigmaaldrich.comnih.gov

Mobile Phases: A typical mobile phase consists of a gradient mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov The pH of the aqueous phase can significantly influence the separation of isomers like 6-, 7-, and 8-hydroxywarfarin (B562547), with optimal resolution often achieved around pH 4.6. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry, particularly using a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govresearchgate.net This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+ or deprotonated molecule [M-H]-) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides excellent specificity and reduces chemical noise.

Ionization: Electrospray ionization (ESI) is the most common ionization source, operated in either positive or negative mode. eurjchem.com Negative ionization is frequently chosen for warfarin and its hydroxylated metabolites. nih.govresearchgate.net

MRM Transitions: The specific MRM transition for 6-hydroxywarfarin, along with other hydroxylated isomers, is typically m/z 323.1 → 177.0. nih.gov This transition corresponds to the fragmentation of the deprotonated molecule of hydroxywarfarin. The parent compound, warfarin, is monitored using the transition m/z 307.1 → 161.0. nih.gov Instrument parameters like collision energy and capillary voltage are optimized for each analyte to maximize signal intensity. nih.gov

Sample preparation is a crucial step preceding LC-MS/MS analysis. Common techniques for plasma samples include protein precipitation with acetonitrile or methanol, which is simple and effective, or liquid-liquid extraction. nih.govaustinpublishinggroup.comnih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Chromatographic ColumnIonization ModeReference
Warfarin307.1161.0Chiral / Reversed-Phase C18Negative ESI nih.gov
6-Hydroxywarfarin323.1177.0Chiral / Reversed-Phase C18Negative ESI nih.gov
7-Hydroxywarfarin323.1177.0Chiral / Reversed-Phase C18Negative ESI nih.gov
8-Hydroxywarfarin323.1177.0Chiral / Reversed-Phase C18Negative ESI nih.gov
10-Hydroxywarfarin323.1250.3Chiral / Reversed-Phase C18Negative ESI nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (ToF) or Orbitrap mass analyzers, is indispensable for the structural elucidation of unknown metabolites and the confirmation of known ones like 6-hydroxywarfarin. researchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an ion. cloudfront.net

When a potential metabolite is detected, HRMS can confirm its empirical formula. For instance, the addition of an oxygen atom to warfarin (C19H16O4) to form a hydroxywarfarin metabolite results in a new formula of C19H16O5. cloudfront.net HRMS can verify this change with high confidence.

Furthermore, HRMS coupled with tandem MS (MS/MS) helps in pinpointing the location of the modification. The fragmentation patterns of isomeric metabolites are analyzed to identify characteristic product ions. While isomers like 6-, 7-, and 8-hydroxywarfarin produce many common fragments, subtle differences in the relative intensities of these fragments or the presence of unique, low-abundance ions can help in their differentiation. researchgate.netnih.gov The fragmentation of warfarin and its hydroxylated metabolites often involves cleavages at the C-C bonds adjacent to the asymmetric carbon atom in the side chain. researchgate.net For example, the product ion at m/z 177 for 6-, 7-, and 8-hydroxywarfarin corresponds to the hydroxycoumarin portion of the molecule. researchgate.net

Recent studies have also explored gas chromatography coupled with HRMS (GC-EI-HR-qToF-MS) for analyzing warfarin and its hydroxylated species after a derivatization step, such as methylation. researchgate.net This approach provides alternative fragmentation pathways under electron ionization (EI) that can yield complementary structural information. researchgate.net

Spectroscopic and Other Advanced Analytical Modalities for Structural Confirmation

While mass spectrometry is a primary tool, other analytical techniques are employed for the definitive structural confirmation of reference standards and isolated metabolites such as 6-hydroxywarfarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed information about the chemical environment of each proton and carbon atom in a molecule. ic.ac.uk For a compound like 6-hydroxywarfarin, NMR would confirm the presence of the hydroxyl group on the coumarin (B35378) ring and, through analysis of coupling constants and chemical shifts in the aromatic region, pinpoint its exact location at the 6-position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of warfarin shows characteristic absorption peaks for the carbonyl (C=O) groups and the hydroxyl (OH) group. ic.ac.uk The spectrum of 6-hydroxywarfarin would show similar characteristic peaks, confirming the integrity of the core structure.

Ultraviolet (UV) Absorption Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule. Warfarin and its metabolites are fluorescent compounds that absorb UV light. nih.gov The position of the hydroxyl group on the coumarin ring can influence the absorption maximum, providing another piece of evidence for structural confirmation when comparing the spectrum of a metabolite to that of a known standard. cloudfront.net

Circular Dichroism (CD): Since warfarin contains a chiral center, its enantiomers interact differently with polarized light. Circular dichroism detectors, which can be coupled with HPLC, measure the differential absorption of left- and right-circularly polarized light. jasco-global.com This technique is highly selective for chiral analysis and can be used to distinguish between the R and S enantiomers of 6-hydroxywarfarin and differentiate them from achiral impurities. jasco-global.com

Method Validation for Research Precision, Accuracy, and Sensitivity in Complex Matrices

To ensure that an analytical method provides reliable and reproducible data for research purposes, it must undergo a thorough validation process. nih.gov This is particularly critical when analyzing analytes in complex biological matrices like blood plasma, where endogenous components can interfere with the assay. nih.govetflin.com Key validation parameters include precision, accuracy, and sensitivity.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of a measured value to the true value, expressed as the percent difference or relative error. etflin.comnih.gov These are evaluated at multiple concentration levels (quality control or QC samples) within a single run (intra-day) and across different days (inter-day). For bioanalytical methods, the acceptance criteria are typically an RSD and percent difference of within ±15%, and within ±20% for the lowest concentration point. etflin.comnih.govnih.gov

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.govsrce.hr For warfarin and its metabolites, highly sensitive LC-MS/MS methods have achieved LLOQs in the low ng/mL to pg/mL range. nih.govwaters.com For example, one method reported an LLOQ of 1.0 ng/mL for 7- and 10-OH-warfarin in rat plasma. nih.gov Another achieved an LLOQ of 25 pg/mL for warfarin in human plasma. waters.com

Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. A calibration curve is generated, and the linearity is assessed by the correlation coefficient (r²), which should ideally be >0.99. nih.gov

Selectivity and Matrix Effect: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous substances. nih.gov The matrix effect assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results. vu.nl

Stability: The stability of the analyte is tested under various conditions to ensure it does not degrade during sample collection, processing, and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. etflin.com

AnalyteMatrixLLOQIntra-day Precision (%RSD)Intra-day Accuracy (% Difference)Reference
Warfarin EnantiomersRat Plasma10.0 ng/mL<15%<15% nih.gov
7- & 10-OH-Warfarin EnantiomersRat Plasma1.0 ng/mL<15%<15% nih.gov
R- and S-WarfarinHuman Plasma100 ng/mL4.04 - 8.77%1.45 - 12.32% nih.gov
WarfarinHuman Plasma0.1 µg/mL<9%<8% nih.gov
7-HydroxywarfarinHuman Plasma0.05 µg/mL<9%<8% nih.gov
WarfarinHuman/Rat Plasma25 pg/mL<12%N/A waters.com

Molecular and Biochemical Pharmacological Studies of 6 Hydroxy 4 Acetyl Warfarin

In Vitro Enzyme Interaction and Inhibition Kinetics

Investigation of Enzyme Substrate and Inhibitor Properties (e.g., CYP Inhibition by Metabolite)

The interaction of 6-hydroxy-4-acetyl warfarin (B611796) with cytochrome P450 (CYP) enzymes, particularly CYP2C9, has been a subject of significant research. CYP2C9 is the primary enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin, converting it to 6- and 7-hydroxywarfarin. drugbank.comnih.gov

Studies using human liver microsomes and recombinant CYP2C9 have demonstrated that 6-hydroxywarfarin (B562544) is a very weak competitive inhibitor of CYP2C9 activity. nih.gov In one study, the inhibition constant (Ki) for 6-hydroxywarfarin was estimated to be approximately 32-fold higher than the Michaelis-Menten constant (Km) for the formation of S-7-hydroxywarfarin, indicating a low affinity for the enzyme. nih.gov In fact, no significant inhibition by 6-hydroxywarfarin was observed at concentrations up to 170 μM. nih.gov This is in stark contrast to other warfarin metabolites like 10-hydroxywarfarin, which was found to be the most potent inhibitor of CYP2C9 with a Ki approximately 2.5-fold lower than the Km for S-warfarin. nih.gov

The formation of 6-hydroxywarfarin itself is a key metabolic pathway. The kinetic parameters for the formation of S-6-hydroxywarfarin in human liver microsomes were determined to be a Km of 7.5 μM and a Vmax of 90 pmol/min/mg protein. nih.gov In studies with recombinant CYP2C9, the Km and Vmax for S-6-hydroxywarfarin formation were 3.3 μM and 46 pmol/min/nmol P450, respectively. nih.gov

The metabolism of R-warfarin, the less potent enantiomer, also leads to the formation of 6-hydroxywarfarin, primarily catalyzed by CYP1A2 and CYP2C19. drugbank.com

Interactive Data Table: Kinetic Parameters of Warfarin Metabolism

MetaboliteEnzyme SystemKm (μM)VmaxReference
S-6-hydroxywarfarinHuman Liver Microsomes7.590 pmol/min/mg protein nih.gov
S-6-hydroxywarfarinRecombinant CYP2C93.346 pmol/min/nmol P450 nih.gov
S-7-hydroxywarfarinHuman Liver Microsomes5.2173 pmol/min/mg protein nih.gov
S-7-hydroxywarfarinRecombinant CYP2C92.368 pmol/min/nmol P450 nih.gov

Mechanism-Based Inhibition Studies

Current research indicates that 6-hydroxywarfarin acts as a competitive inhibitor of CYP2C9, not a mechanism-based inhibitor. nih.gov Mechanism-based inhibition involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. The interaction of 6-hydroxywarfarin with CYP2C9 is characterized by a reversible binding to the active site, as demonstrated by the parallel lines in Hanes-Woolf plots from inhibition studies. nih.gov This competitive inhibition mechanism suggests that 6-hydroxywarfarin and the substrate (S-warfarin) compete for the same binding site on the enzyme.

Receptor and Protein Binding Studies in Recombinant Systems

While warfarin itself is known to be highly protein-bound (approximately 99%), primarily to albumin, specific protein binding studies for 6-hydroxy-4-acetyl warfarin in recombinant systems are not extensively detailed in the provided search results. drugbank.commhmedical.com The primary mechanism of action for warfarin and its metabolites involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1). mhmedical.comphilarchive.org This inhibition disrupts the recycling of vitamin K, which is essential for the activation of various clotting factors. mhmedical.comupol.cz

Computer docking simulations have been used to investigate the binding of warfarin and its derivatives to the active site of enzymes like CYP2C9. For instance, studies have shown that (S)-warfarin forms hydrogen bonds with the backbone nitrogen amide atoms of Phe100 and Ala103 in the CYP2C9 active site. researchgate.net While not specific to 6-hydroxy-4-acetyl warfarin, these models provide insight into the potential binding interactions of coumarin-based compounds with their target proteins.

Cellular Activity Profiling in Established Cell Lines

Studies on the cellular activity of 4-hydroxycoumarin (B602359) derivatives have been conducted on various cancer cell lines. For instance, newly synthesized palladium(II) complexes of 4-hydroxycoumarin derivatives have shown cytotoxic effects on carcinoma cell lines such as HCT116, A375, and MIA PaCa-2, primarily by inducing apoptosis. nih.gov Another study investigated a coumarin-based silver(I) complex and found a time- and dose-dependent inhibitory effect on the metabolic activity of A549 and HT-29 cancer cell lines. mdpi.com

While these studies focus on derivatives of 4-hydroxycoumarin, they provide a general indication of the potential for coumarin-based compounds to exhibit cellular activity. However, specific cellular activity profiling data for 6-hydroxy-4-acetyl warfarin in established cell lines is not available in the provided search results. One study did note the extraordinary sensitivity of all tested cell lines to growth inhibition by esculetin (B1671247) (6,7-dihydroxycoumarin), which was found to be 10-100 times more inhibitory to cell proliferation than the parent coumarin (B35378) compound in most cell lines. core.ac.uk

Computational and Theoretical Chemistry Approaches in 6 Hydroxy 4 Acetyl Warfarin Research

Molecular Dynamics Simulations and Ligand-Protein Docking

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 6-Hydroxy-4-acetyl Warfarin (B611796), and a target protein. science.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank them. dergipark.org.tr For 6-Hydroxy-4-acetyl Warfarin, docking studies could elucidate its binding affinity and mode of interaction with key proteins like Vitamin K epoxide reductase (VKOR) or the cytochrome P450 enzymes responsible for its formation and further metabolism. The primary goal is to identify key residues in the binding site and understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. science.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. frontiersin.org Starting from a docked pose, MD simulations model the movement of every atom in the complex over time by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of the binding pose predicted by docking and observe conformational changes in both the ligand and the protein upon binding. science.govfrontiersin.org An MD simulation can reveal the flexibility of the binding pocket, the role of solvent molecules, and provide a more accurate estimation of the binding free energy, often calculated using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). science.gov

Table 1: Key Applications of Docking and MD Simulations for 6-Hydroxy-4-acetyl Warfarin
TechniquePrimary ObjectiveKey Insights GeneratedPotential Target Proteins
Molecular DockingPredict the binding pose and affinity of the ligand to a protein. nih.gov- Identification of key interacting amino acid residues.
  • Ranking of potential binding modes based on scoring functions. dergipark.org.tr
  • Initial assessment of binding strength (e.g., kcal/mol). nih.gov
  • - Vitamin K epoxide reductase (VKOR)
  • Cytochrome P450 enzymes (e.g., CYP2C9)
  • Serum Albumin
  • Molecular Dynamics (MD) SimulationAnalyze the stability and dynamics of the ligand-protein complex over time. frontiersin.org- Assessment of the stability of the docked pose.
  • Characterization of conformational changes in the protein and ligand.
  • Refined calculation of binding free energy. science.gov
  • - Ligand-VKOR complex
  • Ligand-CYP2C9 complex
  • Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, providing deep insights into its structure, stability, and chemical reactivity. researchgate.net Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation, yielding information about electron distribution, molecular orbitals, and vibrational frequencies. researchgate.netmdpi.com

    For 6-Hydroxy-4-acetyl Warfarin, these calculations can determine its optimized three-dimensional geometry and electronic properties. researchgate.net Key parameters derived from these studies include:

    Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

    Electrostatic Potential: This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of metabolic attack or interaction with protein residues.

    Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from infrared spectroscopy) to confirm the molecule's structure. researchgate.net Theoretical studies on warfarin and its metabolites have calculated the harmonic vibrational frequencies to understand their structural and dynamic properties. researchgate.net

    Table 2: Theoretical Vibrational Frequencies for Warfarin Metabolites
    MetaboliteLow Frequency Band (cm⁻¹)High Frequency Band (cm⁻¹)Reference
    6-Hydroxywarfarin (B562544)19.67 - 1716.003030.78 - 3673.65 researchgate.net
    4'-Hydroxywarfarin18.21 - 1717.153026.17 - 3668.04 researchgate.net

    Note: Data represents the range of calculated harmonic vibrational frequencies from quantum chemical studies. researchgate.net

    In Silico Prediction of Metabolic Fate and Interactions

    In silico models are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates and their metabolites. frontiersin.org For 6-Hydroxy-4-acetyl Warfarin, these computational approaches can predict its likely metabolic pathways and potential for drug-drug interactions.

    One powerful in silico strategy involves correlating genetic information with metabolic outcomes. nih.govnih.gov For instance, computational pharmacogenetic methods have been used to identify genetic factors that regulate warfarin metabolism. nih.gov By quantifying warfarin and its various hydroxylated metabolites in plasma across different inbred mouse strains, researchers can correlate strain-specific differences in metabolite accumulation with genetic variations in regions encoding key metabolic enzymes, such as the cytochrome P450 2C (Cyp2c) family. nih.govnih.gov This approach can computationally predict which enzymes are primarily responsible for the formation of specific metabolites. nih.gov

    These models can also predict whether a compound is a substrate, inhibitor, or inducer of key drug-metabolizing enzymes. This is vital for anticipating drug-drug interactions, where co-administered drugs might compete for the same enzyme, altering their metabolism and plasma concentrations.

    Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

    Physiologically-based pharmacokinetic (PBPK) and pharmacodynamic (PD) modeling integrates physiological, biochemical, and drug-specific information to simulate the fate and effect of a compound in the body. nih.gov

    PBPK models for warfarin are complex, often representing the body as a series of interconnected compartments corresponding to different organs and tissues. These models can simulate the concentration-time profiles of warfarin enantiomers and their metabolites, including 6-hydroxywarfarin. nih.gov S-warfarin is primarily metabolized by the enzyme CYP2C9 to form 6- and 7-hydroxy-S-warfarin. nih.gov PBPK models incorporate factors like blood flow, organ volume, protein binding, and enzyme kinetics to predict how the compound is absorbed, distributed, metabolized, and excreted. nih.gov A key application of these models is to predict the impact of genetic polymorphisms (e.g., in CYP2C9) and drug-drug interactions on the pharmacokinetic profile of warfarin and its metabolites. nih.govnih.gov

    PD models link the drug concentration at the target site to the pharmacological effect. nih.gov For warfarin, this involves modeling its inhibitory effect on VKORC1 and the subsequent impact on the synthesis of vitamin K-dependent clotting factors. nih.gov By linking PBPK and PD models, researchers can simulate the entire cause-and-effect chain, from drug administration to the final anticoagulant response, providing a comprehensive understanding of the roles played by both the parent drug and its metabolites like 6-Hydroxy-4-acetyl Warfarin.

    Emerging Research Frontiers and Methodological Advancements in 6 Hydroxy 4 Acetyl Warfarin Studies

    Integration of Omics Technologies in Metabolite Research

    The field of metabolomics, which involves the comprehensive analysis of metabolites in biological systems, is revolutionizing the study of drug metabolism. nih.gov By providing a snapshot of the metabolic state, this "omics" approach offers a more holistic understanding of how drugs like warfarin (B611796) are processed in the body. nih.govtandfonline.com

    Recent studies have utilized proton nuclear magnetic resonance (¹H-NMR)-based metabolomics to investigate the intricate interactions between warfarin and other substances. nih.govresearchgate.net For instance, a pilot study examining the interaction between warfarin and mango consumption used this technique to analyze plasma samples from patients. nih.govresearchgate.net Such research highlights the power of metabolomics to elucidate drug-food interactions at a molecular level, contributing to personalized medicine and improved patient safety. researchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics provides a multi-layered view of the factors influencing drug response, although challenges remain in effectively integrating these large datasets. aginganddisease.org

    Table 1: Key Omics Technologies in Warfarin Metabolite Research

    Omics TechnologyApplication in Warfarin ResearchKey Insights
    Metabolomics Comprehensive analysis of metabolites in biological fluids (e.g., plasma, urine). nih.govnih.govIdentification of metabolic profiles associated with drug response and interactions. nih.govnih.gov Elucidation of the impact of external factors like diet on warfarin metabolism. nih.gov
    Genomics Identification of genetic polymorphisms in enzymes like CYP2C9 and VKORC1. researchgate.netnih.govUnderstanding interindividual variability in warfarin dose requirements and response. researchgate.net
    Transcriptomics Assessment of gene expression changes in response to warfarin. tandfonline.comIdentifying molecular mechanisms of drug action and toxicity. tandfonline.com
    Proteomics Analysis of protein expression and function related to warfarin metabolism.Characterizing the role of specific enzymes and transporters in drug disposition.

    Novel Analytical Technologies for High-Throughput Screening

    The development of advanced analytical techniques has been pivotal in enabling high-throughput screening and detailed characterization of warfarin and its metabolites. journal-jps.com Technologies such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offer enhanced speed, sensitivity, and resolution for analyzing complex biological samples. sigmaaldrich.comnih.gov

    A stereospecific 2D LC/Q-TOF method has been developed for the simultaneous identification and quantification of hydroxylated warfarin metabolites, including 6-hydroxywarfarin (B562544), from a single analysis. tandfonline.com This method has been successfully applied to estimate metabolite concentrations in rat microsomal and plated hepatocyte incubations. tandfonline.com Another significant advancement is the use of thermospray high-performance liquid chromatography/mass spectrometry (HPLC/MS) for the analysis of oxidative warfarin metabolites. nih.gov This technique allows for sensitive detection, with selected-ion monitoring providing sensitivities in the nanogram range. nih.gov

    Furthermore, tandem mass spectrometry (LC-MS/MS) has been instrumental in confirming the predicted masses of reduced hydroxywarfarin metabolites. frontiersin.org These advanced analytical methods are crucial for building accurate pharmacokinetic models and understanding the complex metabolic pathways of warfarin. nih.gov

    Table 2: Advanced Analytical Techniques for 6-Hydroxy-4-acetyl Warfarin Analysis

    Analytical TechniquePrincipleApplicationAdvantages
    2D LC/Q-TOF MS Two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. tandfonline.comSimultaneous stereospecific analysis of multiple warfarin metabolites. tandfonline.comHigh resolution and accuracy for complex mixture analysis. tandfonline.com
    Thermospray HPLC/MS High-performance liquid chromatography combined with a thermospray ionization source for mass spectrometry. nih.govAnalysis of oxidative warfarin metabolites. nih.govGood ionization for hydroxy-derivatives, enabling sensitive detection. nih.gov
    UHPLC-HRMS Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry. sigmaaldrich.comnih.govRapid and sensitive quantification of warfarin and its enantiomers in biological matrices. sigmaaldrich.comHigh throughput, improved sensitivity, and ruggedness. sigmaaldrich.com
    LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry. nih.govfrontiersin.orgConfirmation of metabolite structures and quantitative analysis in various biological samples. nih.govfrontiersin.orgHigh specificity and sensitivity for targeted analysis.

    Advanced In Vitro Models for Biotransformation and Activity Assessment

    The development of more physiologically relevant in vitro models is a critical frontier in drug metabolism research. diva-portal.org These models aim to better mimic the complex environment of the human liver, providing more accurate predictions of a drug's fate in the body. diva-portal.org

    Advanced cellular models have been engineered to study the interplay between drug uptake, metabolism, and efflux. acs.org For example, cell models have been developed that co-express drug transporters (like OATP1B1 and MDR1) and metabolizing enzymes (like CYP3A4), allowing for mechanistic studies of drug disposition. acs.org Three-dimensional (3D) spheroids of primary human hepatocytes are another promising model, as they more closely resemble the in vivo liver at the transcriptomic, proteomic, and metabolomic levels. diva-portal.org

    The hepatocyte relay method is an innovative approach for measuring the intrinsic clearance of low-clearance compounds and for metabolite identification. researchgate.net Additionally, in vitro systems using human liver microsomes and recombinant CYP enzymes remain fundamental tools for studying the specific enzymes involved in warfarin metabolism and for investigating potential drug-drug interactions. researchgate.netnih.gov For instance, studies with recombinant CYP3A4 have been used to explore the stimulatory effects of other drugs on warfarin metabolism. researchgate.net The anticoagulant activity of warfarin derivatives has also been assessed in vitro by measuring the prothrombin time in blood plasma. hu.edu.joresearchgate.net

    Table 3: Comparison of Advanced In Vitro Models for Warfarin Metabolism Studies

    In Vitro ModelDescriptionKey ApplicationsLimitations
    Engineered Cell Lines Cells genetically modified to express specific transporters and enzymes. acs.orgMechanistic studies of drug transport and metabolism interplay. acs.orgMay not fully recapitulate the complexity of the in vivo liver; potential for bias from endogenous processes. acs.org
    3D Hepatocyte Spheroids Three-dimensional cultures of primary human hepatocytes. diva-portal.orgLong-term culture and assessment of hepatic phenotypes. diva-portal.orgVariability in culture conditions and reproducibility across labs. diva-portal.org
    Hepatocyte Relay Method A method involving sequential incubation of a compound with fresh hepatocytes. researchgate.netMeasuring intrinsic clearance of low-clearance compounds and metabolite identification. researchgate.netPotential for underestimation of clearance if extra-hepatic metabolism is significant.
    Human Liver Microsomes Subcellular fractions containing drug-metabolizing enzymes. researchgate.netnih.govScreening for metabolic pathways and enzyme kinetics; studying drug interactions. researchgate.netnih.govLack of cellular context, including transporters and phase II enzymes.

    Q & A

    Basic Research Questions

    Q. How can 6-Hydroxy-4-acetyl Warfarin be synthesized and purified for laboratory studies?

    • Methodology : Synthesis typically involves acetylation of the hydroxyl group in 6-hydroxywarfarin derivatives under anhydrous conditions using acetic anhydride. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm intermediate formation . Purification may require column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Structural validation should employ 1H^1H-NMR and high-resolution mass spectrometry (HRMS) to confirm the acetyl group addition and regioselectivity .

    Q. What analytical techniques are recommended for characterizing 6-Hydroxy-4-acetyl Warfarin in biological matrices?

    • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for detecting low concentrations in plasma or liver microsomes. Use deuterated internal standards (e.g., d5_5-Warfarin) to correct for matrix effects. For quantification, optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve isomers and minimize ion suppression .

    Q. How does 6-Hydroxy-4-acetyl Warfarin differ structurally and pharmacologically from Warfarin?

    • Structural Analysis : The addition of an acetyl group at the 4-position and hydroxylation at the 6-position alters its polarity and binding affinity to vitamin K epoxide reductase (VKORC1). Computational docking studies (e.g., AutoDock Vina) can predict interactions with VKORC1’s active site compared to Warfarin .

    Advanced Research Questions

    Q. What experimental strategies address conflicting data on the metabolite’s anticoagulant activity in CYP2C9 polymorphic populations?

    • Methodology :

    • Conduct in vitro assays using recombinant CYP2C9 variants (e.g., CYP2C92 and CYP2C93) to compare metabolic rates of 6-Hydroxy-4-acetyl Warfarin. Measure IC50_{50} values against VKORC1 in transfected HEK293 cells .
    • Perform meta-analyses of clinical studies stratified by ethnicity (e.g., Asian vs. Caucasian populations) to assess dose-response variability. Adjust for confounding factors like VKORC1 haplotype frequencies .

    Q. How can researchers resolve discrepancies in reported plasma protein binding affinities of 6-Hydroxy-4-acetyl Warfarin?

    • Methodology :

    • Use equilibrium dialysis or ultrafiltration to measure unbound fractions in human serum albumin (HSA) solutions. Validate results with fluorescent probes (e.g., dansylsarcosine) to detect allosteric binding site competition .
    • Cross-reference findings with Warfarin’s known binding sites (Site I and II on HSA) using X-ray crystallography or molecular dynamics simulations .

    Q. What in vivo models are suitable for studying the metabolite’s hepatotoxicity and renal clearance?

    • Methodology :

    • Employ bile duct-cannulated rodents to assess hepatic excretion and enterohepatic recirculation. Compare pharmacokinetic parameters (AUC, t1/2t_{1/2}) between wild-type and Oatp1a4-knockout models to identify transporter-mediated clearance pathways .
    • Use CRISPR-edited zebrafish models to evaluate developmental toxicity linked to vitamin K-dependent clotting factor inhibition .

    Methodological Challenges and Solutions

    Q. How to optimize detection of 6-Hydroxy-4-acetyl Warfarin in complex biological samples with co-eluting metabolites?

    • Solution :

    • Implement two-dimensional LC (2D-LC) with orthogonal separation mechanisms (e.g., hydrophilic interaction chromatography followed by reversed-phase). Couple with ion mobility spectrometry (IMS) to enhance peak capacity and resolve isobaric interferences .

    Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous populations?

    • Solution :

    • Apply non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability in pharmacodynamic responses. Stratify cohorts by genetic polymorphisms (CYP2C9, VKORC1) and covariates (e.g., age, renal function) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.